8-Oxopentadecanoic acid
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Overview
Description
8-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol It is characterized by the presence of a keto group at the 8th carbon position in the pentadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a keto-sulfoxide intermediate, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted keto acids.
Scientific Research Applications
8-Oxopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 8-Oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit mammalian target of rapamycin (mTOR), both of which are crucial in regulating cellular metabolism and growth . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in immune responses and inflammation .
Comparison with Similar Compounds
2-Oxopentadecanoic acid: Another long-chain fatty acid with a keto group at the 2nd carbon position.
3-Oxopentadecanoic acid: Similar structure but with the keto group at the 3rd carbon position.
Uniqueness: 8-Oxopentadecanoic acid is unique due to the position of the keto group, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct chemical properties and potential therapeutic benefits, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-oxopentadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFNEHAYIUEMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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